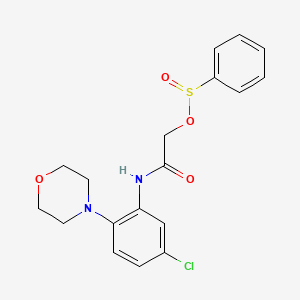
2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate (CMBS) is an organosulfur compound that was first synthesized in the late 1990s. It has since been studied extensively for its potential applications in biomedical research, drug development, and other areas. CMBS has been found to possess a variety of biochemical and physiological effects, and its mechanism of action is still being studied. We will also discuss potential future directions for CMBS research.
Scientific Research Applications
Anticancer Potential
Research has identified derivatives of the compound as potential anticancer agents. Specifically, studies have synthesized new derivatives targeting cancer cell lines, indicating their significance in the development of anticancer therapies. For instance, novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring were synthesized and showed promising inhibition of breast cancer cell lines, highlighting the compound's potential as a scaffold for developing selective anticancer agents (Gaur et al., 2022).
Antimicrobial and Antifungal Activities
Compounds related to "2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate" have been evaluated for their antimicrobial and antifungal properties. A series of derivatives demonstrated activity against mycobacterial, bacterial, and fungal strains. The study also explored their inhibition of photosynthetic electron transport, presenting a broad spectrum of biological activity that could be leveraged for developing new antimicrobial and antifungal agents (Imramovský et al., 2011).
Synthetic Methodologies
In the realm of synthetic chemistry, "this compound" and its derivatives offer intriguing possibilities for the development of novel synthetic methodologies. For example, benzenesulfinyl morpholine has been utilized as a new promoter for oligosaccharide synthesis, showcasing the compound's utility in facilitating complex chemical transformations and synthesizing biologically relevant molecules (Wang et al., 2006).
Biological Imaging and Sensing
The compound's derivatives have found applications in biological imaging and sensing, particularly in the development of fluorescent probes for metal ions. A caged Zn2+ probe based on a benzenesulfonyl derivative demonstrated the ability for hydrolytic uncaging upon complexation with Zn2+, facilitating sensitive and selective detection of zinc ions in biological systems. This highlights the potential of such compounds in designing novel sensors for bioimaging and diagnostic purposes (Aoki et al., 2008).
properties
IUPAC Name |
[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl] benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-14-6-7-17(21-8-10-24-11-9-21)16(12-14)20-18(22)13-25-26(23)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCQEFPQZGHLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)COS(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(piperidin-2-yl)methyl]acetamide hydrochloride](/img/structure/B2478733.png)
![2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B2478736.png)

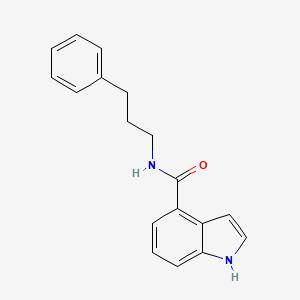
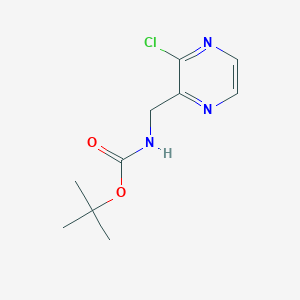
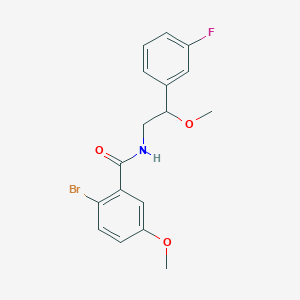
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2478741.png)
![5,6-Dimethyl-3-[2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2478742.png)
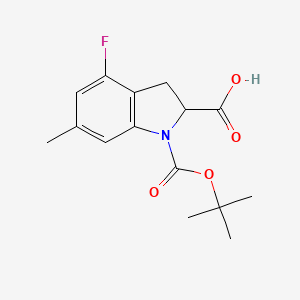
![4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B2478744.png)
![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2478749.png)
